molecular formula C13H20N2O4 B2776342 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid-ethanamine (1:1) CAS No. 1993058-03-9

8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid-ethanamine (1:1)

Cat. No. B2776342
CAS RN: 1993058-03-9
M. Wt: 268.313
InChI Key: WFGYOBRCBWZBPK-UHFFFAOYSA-N
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Description

The compound “8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid-ethanamine (1:1)” is a chemical compound with the molecular formula C13H20N2O4 . It is a derivative of quinolizine, a class of organic compounds that are part of the larger family of alkaloids .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains a quinolizine core, which is a tricyclic structure consisting of two fused benzene rings and a nitrogen-containing pyridine ring. The “8-methoxy” and “6-oxo” groups indicate the presence of a methoxy group and a carbonyl group at the 8th and 6th positions of the quinolizine core, respectively .

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis and tautomerism of compounds related to quinoxaline and quinolizine derivatives. For instance, the synthesis of pyrazoles and N-phenylethanamides with quinoxaline rings has been explored, showing tautomerism between enamine and methylene imine forms in solution, which is significant for understanding the chemical behavior and potential reactivity of these compounds (H. Kim et al., 2001). Such studies provide a foundation for further exploration of their applications in creating novel materials or as intermediates in pharmaceutical synthesis.

Biological Activities

Compounds bearing structural similarities to 8-methoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylic acid-ethanamine have been synthesized and evaluated for their biological properties. For example, N-oxides of some 2-substituted quinoxalines and pyrazines were synthesized to study their antibacterial and antituberculous activity, revealing substances with significant antimicrobial potential (A. Elina et al., 1976). Another study on substituted 6,7-dihydro-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acids highlighted potent antibacterial activity against gram-positive and -negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa (H. Ishikawa et al., 1989). These findings underscore the potential of such compounds in the development of new antibacterial agents.

Drug Design and Pharmacology

In the realm of drug design and pharmacology, derivatives of quinolizine, such as 4-oxo-4H-quinolizine-3-carboxylic acid derivatives, have been designed, synthesized, and screened for HIV integrase inhibitory activity, showcasing the therapeutic potential of these compounds in antiviral drug development (Yi-sheng Xu et al., 2009). This highlights the importance of such compounds in addressing global health challenges by providing new avenues for treatment strategies.

properties

IUPAC Name

ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.C2H7N/c1-16-8-6-9(13)12-5-3-2-4-7(12)10(8)11(14)15;1-2-3/h6H,2-5H2,1H3,(H,14,15);2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGYOBRCBWZBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.COC1=CC(=O)N2CCCCC2=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine;2-methoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylic acid

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